molecular formula C12H21NO4 B1528918 Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate CAS No. 1356164-00-5

Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate

Cat. No. B1528918
CAS RN: 1356164-00-5
M. Wt: 243.3 g/mol
InChI Key: FAMWXTURFKINAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate” is a chemical compound with the molecular formula C12H21NO4 . It has a molecular weight of 243.3 g/mol . The IUPAC name for this compound is pent-4-en-1-yl (tert-butoxycarbonyl)glycinate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO4/c1-5-6-7-8-16-10(14)9-13-11(15)17-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,13,15) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate” is a liquid at room temperature . More detailed physical and chemical properties, such as boiling point or solubility, were not available in the resources I found.

Scientific Research Applications

Peptide Synthesis and Modification

A study by Matt and Seebach (1998) discusses the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. This research demonstrates the preparation and modification of peptides through C-alkylation, employing mildly basic conditions to yield products with excellent average yields. The method facilitates the incorporation of alkylated aminomalonic acid residues into peptides, offering a valuable tool for peptide backbone modification (Thomas Matt, Dieter Seebach, 1998).

Polymer Science

Gao, Sanda, and Masuda (2003) explored the synthesis and properties of amino acid-based polyacetylenes. Their work involved the polymerization of novel amino acid-derived acetylene monomers, highlighting the significant potential of these compounds in creating polymers with unique properties, such as large specific rotations and helical conformations. This study underscores the importance of such derivatives in designing and synthesizing new polymeric materials with specific chiroptical properties (Guangzheng Gao, F. Sanda, T. Masuda, 2003).

Organic Synthesis Applications

Research by Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, and Gridnev (2012) on P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation illustrates the utility of tert-butylmethylphosphino groups in catalysis. These ligands, derived from tert-butyl and methylphosphino groups, showcase high enantioselectivities and catalytic activities in the hydrogenation of functionalized alkenes. Their application points to the broader relevance of tert-butyl derivatives in facilitating efficient and selective chemical transformations (T. Imamoto et al., 2012).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on handling, storage, and precautions for safe use.

properties

IUPAC Name

pent-4-enyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-6-7-8-16-10(14)9-13-11(15)17-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMWXTURFKINAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)OCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate
Reactant of Route 2
Reactant of Route 2
Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate
Reactant of Route 3
Reactant of Route 3
Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate
Reactant of Route 4
Reactant of Route 4
Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate
Reactant of Route 5
Reactant of Route 5
Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate
Reactant of Route 6
Reactant of Route 6
Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.